molecular formula C8H8FNO3 B1601056 4-Ethoxy-2-fluoro-1-nitrobenzene CAS No. 28987-48-6

4-Ethoxy-2-fluoro-1-nitrobenzene

Cat. No. B1601056
CAS RN: 28987-48-6
M. Wt: 185.15 g/mol
InChI Key: KTAIPPBHURYBBF-UHFFFAOYSA-N
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Description

“4-Ethoxy-2-fluoro-1-nitrobenzene” is a chemical compound with the molecular formula C8H8FNO3 . Its IUPAC name is ethyl 3-fluoro-4-nitrophenyl ether . The compound has a molecular weight of 185.15 .


Molecular Structure Analysis

The molecular structure of “4-Ethoxy-2-fluoro-1-nitrobenzene” consists of an aromatic benzene ring substituted with ethoxy, fluoro, and nitro groups . The exact 3D structure can be computed using specialized software .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Ethoxy-2-fluoro-1-nitrobenzene” are not detailed in the available literature, benzene derivatives typically undergo reactions such as electrophilic aromatic substitution .

Scientific Research Applications

Ethoxylation of Nitrobenzenes

Ethoxylation of p-chloronitrobenzene to produce ethoxy-4-nitrobenzene, utilizing phase-transfer catalysts under ultrasound irradiation conditions, demonstrates an innovative application of 4-ethoxy-2-fluoro-1-nitrobenzene derivatives in chemical synthesis. This process, conducted at 50 degrees Celsius, leverages benzyltriethylammonium chloride as a catalyst, showcasing the efficiency of ultrasound-assisted nucleophilic substitution reactions (Wang & Rajendran, 2007).

Liquid Crystalline Materials

In the realm of materials science, derivatives of 4-ethoxy-2-fluoro-1-nitrobenzene find utility in the development of liquid-crystalline materials. Studies on smectogenic compounds, including ethoxy nitrobenzenes, delve into molecular ordering and phase transition temperatures in dielectric mediums, contributing valuable insights to the understanding and design of advanced liquid crystal displays and other optoelectronic devices (Ojha, 2005).

Advanced Organic Synthesis

4-Ethoxy-2-fluoro-1-nitrobenzene derivatives play a crucial role in advanced organic synthesis, enabling the creation of complex molecular structures. Research on microwave-mediated reduction of fluorine-containing nitroaromatics, including 4-fluoronitrobenzene, underlines the potential of these compounds in facilitating efficient synthesis routes for valuable organic products (Spencer et al., 2008).

Electron-Transfer Studies

Investigations into the electron-transfer kinetics of nitroxide radicals, which are structurally related to 4-ethoxy-2-fluoro-1-nitrobenzene, highlight the application of these compounds in understanding and developing high power-rate electrode-active materials. Such studies are pivotal for advancing electrochemical energy storage technologies (Suga et al., 2004).

Catalysis and Coupling Reactions

The catalytic prowess of 4-ethoxy-2-fluoro-1-nitrobenzene derivatives is evident in their facilitation of intricate coupling reactions. Research on palladium-catalyzed amination and Stille and Suzuki couplings of aryl fluorides, utilizing compounds such as 2-fluoronitrobenzene, showcases the strategic role these derivatives play in constructing complex molecular architectures essential for pharmaceuticals and agrochemicals (Kim & Yu, 2003).

Safety And Hazards

Safety data sheets indicate that compounds similar to “4-Ethoxy-2-fluoro-1-nitrobenzene” may pose hazards such as skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .

properties

IUPAC Name

4-ethoxy-2-fluoro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAIPPBHURYBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543239
Record name 4-Ethoxy-2-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-fluoro-1-nitrobenzene

CAS RN

28987-48-6
Record name 4-Ethoxy-2-fluoro-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28987-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-2-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-2-fluoronitrobenzene
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Synthesis routes and methods I

Procedure details

To a solution of 3-fluoro-4-nitrophenol (9.9 g, 0.063 mol) and diethyl sulfate (12.17 g, 0.079 mol) in DMF (100 mL) was added K2CO3 (17.39 g, 0.126 mol). The resulting mixture was stirred at 80° C. for 90 min and then cooled to rt. The reaction mixture was diluted with H2O (200 mL) and extracted with 25% EtOAc in hexanes (2×100 mL). The combined organic phases were washed with brine (100 mL), filtered through phase separation filter paper, and concentrated in vacuo to give 11.5 g (98%) of 53 as an orange-yellow solid. 1H NMR (60 MHz, CDCl3): δ 8.8-7.7 (m, 1H), 6.6-6.2 (m, 2H), 4.0 (q, 2H), 1.4 (t, 3H) ppm.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
12.17 g
Type
reactant
Reaction Step One
Name
Quantity
17.39 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
98%

Synthesis routes and methods II

Procedure details

To a solution of 3-fluoro-4-nitrophenol (1.57 g, 10.0 mmol) in 20 mL of dry DMF was added bromoethane (540 mg, 5.0 mmol) and K2CO3 powder (500 mg). The resulting reaction mixture was warmed to 50° C. and stirred for 1 h. It was quenched by addition of 20 mL of H2O, extracted with diethyl ether (100 mL×2). The combined organic extracts were washed with brine (50 mL), dried (MgSO4), filtered, and concentrated in vacuo to afford 4-ethoxy-2-fluoro-1-nitrobenzene as a pale yellow oil: MS (ESI) 186 (M+H)+.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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